N-[4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring, a methoxy group, and a chloro-methylbenzoyl amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzofuran ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The acylated product is then reacted with 3-chloro-4-methylbenzoyl chloride in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, Lewis acids.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-[4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzofuran ring and the amide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide
- N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide
- Methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate
Uniqueness
N-[4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and benzofuran ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H19ClN2O4 |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H19ClN2O4/c1-14-7-8-16(11-18(14)25)23(28)26-17-9-10-19(21(13-17)30-2)27-24(29)22-12-15-5-3-4-6-20(15)31-22/h3-13H,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
YBKHWGOCKKNJGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)Cl |
Origin of Product |
United States |
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